molecular formula C9H7ClFNO B13081287 3-(3-Chloro-2-fluoro-phenoxy)propanenitrile

3-(3-Chloro-2-fluoro-phenoxy)propanenitrile

Cat. No.: B13081287
M. Wt: 199.61 g/mol
InChI Key: KXEJJHMKDPQDEA-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluoro-phenoxy)propanenitrile is a fluorinated organic compound with the molecular formula C9H6ClFNO. It is known for its unique reactivity and selectivity, making it a valuable asset for various demanding applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-fluoro-phenoxy)propanenitrile typically involves the reaction of 3-chloro-2-fluorophenol with acrylonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced reactors and automation can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-fluoro-phenoxy)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-(3-Chloro-2-fluoro-phenoxy)propanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluoro-phenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms contribute to its reactivity, allowing it to form stable bonds with various substrates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-2-fluoro-phenoxy)propanenitrile is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

IUPAC Name

3-(3-chloro-2-fluorophenoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c10-7-3-1-4-8(9(7)11)13-6-2-5-12/h1,3-4H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEJJHMKDPQDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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